molecular formula C8H3ClF3NS B1593317 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole CAS No. 898748-15-7

2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

Cat. No. B1593317
M. Wt: 237.63 g/mol
InChI Key: MTDGCBQYEPMXDI-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)benzo[d]thiazole is an organic compound belonging to the class of thiazoles. It is a white solid with a melting point of 66-67°C. The compound is used in various scientific research applications, including organic synthesis, pharmaceuticals and biochemistry. It is also used as a precursor in the synthesis of a variety of other organic compounds.

Scientific Research Applications

“2-Chloro-4-(trifluoromethyl)benzo[d]thiazole” is a chemical compound with the molecular formula C8H3ClF3NS . It’s a solid substance with a molecular weight of 237.63 .

One potential application of this compound is in the field of medicinal chemistry . Thiazoles, which include “2-Chloro-4-(trifluoromethyl)benzo[d]thiazole”, are important heterocyclic compounds that exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

The specific methods of application or experimental procedures would depend on the particular research context and the desired biological effect. For example, one study synthesized 2,4-disubstituted thiazole derivatives and evaluated their in vitro antibacterial and antifungal activities . The compounds were tested against various bacteria and yeast, including Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, E. coli, C. albicans, C. glabrata, C. krusei, and C. parapsilosis .

The results or outcomes of such studies would also depend on the specific experimental conditions and the biological targets of interest. In the aforementioned study, the synthesized 2,4-disubstituted thiazole derivatives showed promising antibacterial and antifungal activities .

For example, Yurttas et al. synthesized 2,4-disubstituted thiazole derivatives and evaluated their in vitro antibacterial and antifungal activities . The compounds were tested against various bacteria and yeast, including Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, E. coli, C. albicans, C. glabrata, C. krusei, and C. parapsilosis .

For example, Yurttas et al. synthesized 2,4-disubstituted thiazole derivatives and evaluated their in vitro antibacterial and antifungal activities . The compounds were tested against various bacteria and yeast, including Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, E. coli, C. albicans, C. glabrata, C. krusei, and C. parapsilosis .

properties

IUPAC Name

2-chloro-4-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NS/c9-7-13-6-4(8(10,11)12)2-1-3-5(6)14-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDGCBQYEPMXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646592
Record name 2-Chloro-4-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

CAS RN

898748-15-7
Record name 2-Chloro-4-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(trifluoromethyl)-1,3-benzothiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-fluoro-5-trifluoromethylaniline via 2-mercapto-4-trifluoromethyl-1,3-benzothiazole as described for 2,5-dichloro-1,3-benzothiazole except that in the first step the reaction mixture was heated to 100° C. for 6 h.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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